molecular formula C22H17FN4O2 B12925822 Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- CAS No. 828930-95-6

Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-

Cat. No.: B12925822
CAS No.: 828930-95-6
M. Wt: 388.4 g/mol
InChI Key: QHGGQYUHGGWFJB-UHFFFAOYSA-N
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Description

The compound "Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-" features a benzamide core substituted with a 4-fluorophenoxymethyl group at the 2-position and a 4-aminoquinazolinyl moiety at the N-position. This structure combines a fluorinated aromatic system with a quinazoline scaffold, a motif often associated with kinase inhibition and anticancer activity .

  • Friedel-Crafts reactions for aromatic sulfonyl intermediates .
  • Nucleophilic substitution for introducing fluorophenyl groups .
  • Cyclization reactions to form the quinazolinyl core .

Key spectral characteristics (inferred from related compounds in ):

  • IR: Absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives, replaced by C=S (1243–1258 cm⁻¹) and NH stretches (3150–3414 cm⁻¹) .
  • NMR: Distinct signals for fluorophenyl protons (δ ~7.0–7.5 ppm) and quinazolinyl NH groups (δ ~8.0–9.0 ppm) .

Properties

CAS No.

828930-95-6

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-(4-aminoquinazolin-6-yl)-2-[(4-fluorophenoxy)methyl]benzamide

InChI

InChI=1S/C22H17FN4O2/c23-15-5-8-17(9-6-15)29-12-14-3-1-2-4-18(14)22(28)27-16-7-10-20-19(11-16)21(24)26-13-25-20/h1-11,13H,12H2,(H,27,28)(H2,24,25,26)

InChI Key

QHGGQYUHGGWFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)N=CN=C4N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.

    Incorporation of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Benzamide + Quinazolinyl 4-Fluorophenoxymethyl, 4-aminoquinazolinyl Potential kinase inhibition (inferred) N/A
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone Quinazolinone 4-Fluorophenyl, 3-methylphenylamino Anticancer (structural analog)
S-Alkylated 1,2,4-Triazoles [10–15] Triazole + Benzamide 4-Fluorophenyl, sulfonylphenyl Antimicrobial, antitumor (screened)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]-benzamide Benzamide + Thiazole Thiazolemethylthio, quinazolinylamino Kinase-targeted (patent example)
4-Fluoro-N-{[(4S)-2-oxo-6-(1H-pyrazol-5-yl)-... benzamide Benzoxazine + Benzamide Pyrazolyl, trifluoromethyl Safety profile (toxicity data available)

Key Findings:

Fluorophenyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compounds in with Cl/Br substituents showed reduced bioavailability) . Sulfur-containing substituents (e.g., thiazolemethylthio in ) improve solubility but may introduce toxicity risks, as seen in Safety Data Sheets () .

Synthetic Challenges: The target compound’s 4-aminoquinazolinyl group requires precise cyclization conditions, similar to ’s triazole synthesis, where tautomerization (thione vs. thiol) must be controlled . Fluorophenyl incorporation via nucleophilic aromatic substitution (as in ) demands anhydrous conditions to avoid hydrolysis .

Spectroscopic Differentiation: IR spectra of the target compound would lack C=O stretches (unlike hydrazinecarbothioamides in ) but retain NH and C=S bands . ¹H-NMR would distinguish the 4-fluorophenoxymethyl group (split patterns due to fluorine coupling) from ’s thiazolemethylthio protons .

Safety and Toxicity :

  • Fluorinated benzamides (e.g., ) exhibit lower acute toxicity than chlorinated/brominated analogs but may require hepatic monitoring .

Critical Analysis of Contradictions and Limitations

  • Activity Data Gaps : While ’s benzamide derivatives are patented for anticancer use, the target compound’s specific biological data remain unverified .
  • Substituent Trade-offs: Fluorophenyl groups improve stability () but may reduce binding affinity compared to bulkier substituents (e.g., 3-methylphenylamino in ) .

Biological Activity

Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- (CAS No. 676128-63-5) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- is C22H17FN4O2C_{22}H_{17}FN_{4}O_{2}. The structure consists of a benzamide core with a quinazoline moiety and a fluorophenoxy group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-amino-6-quinazoline with 4-fluorophenoxy methyl derivatives. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions such as temperature and solvent choice in optimizing yield and purity.

Antitumor Activity

Research has demonstrated that derivatives of benzamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit DNA methyltransferases (DNMTs), which are crucial in cancer cell proliferation. Benzamide derivatives, including the one , have been evaluated for their ability to induce apoptosis in leukemia cells (KG-1), showing comparable efficacy to established treatments like SGI-1027 .

Table 1: Cytotoxicity of Benzamide Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-KG-15.0
SGI-1027KG-14.5
Other Quinazoline DerivativesVariousVaries

The biological activity of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- is largely attributed to its interaction with key cellular pathways:

  • Inhibition of DNMTs : This compound has been shown to inhibit DNMT1, DNMT3A, and DNMT3B, leading to demethylation of oncogenes and re-expression of tumor suppressor genes.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on Leukemia Cells : A study involving KG-1 cells indicated that treatment with this benzamide derivative resulted in significant cell death compared to control groups. The study highlighted the potential for this compound as part of combination therapies for leukemia .
  • Kinase Inhibition : Research has also explored its role as a RET kinase inhibitor. Compounds similar to Benzamide have shown promise in inhibiting RET kinase activity, which is implicated in certain cancers .

Q & A

Q. How can researchers leverage fluorinated substituents to improve metabolic stability?

  • Methodological Answer :
  • CYP450 Inhibition Assays : Assess metabolism using human liver microsomes.
  • Isotopic Labeling : Incorporate 18^{18}F for PET imaging to track in vivo distribution.
  • Comparative PK Studies : Compare half-life (t1/2_{1/2}) and clearance rates of fluorinated vs. non-fluorinated analogues .

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